molecular formula C7H7IN2O B3046839 Urea, (2-iodophenyl)- CAS No. 13114-93-7

Urea, (2-iodophenyl)-

Cat. No.: B3046839
CAS No.: 13114-93-7
M. Wt: 262.05 g/mol
InChI Key: UXDXYHPPJXGOTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodophenylurea can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with isocyanates. For example, the reaction of 2-iodoaniline with phenyl isocyanate in the presence of a base such as triethylamine can yield 2-iodophenylurea . The reaction is typically carried out at room temperature and requires stirring for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-iodophenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-iodophenylurea.

Chemical Reactions Analysis

Types of Reactions

2-Iodophenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The urea moiety can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: The phenyl ring can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom with azide or cyano groups, respectively.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the urea moiety.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be employed to form biaryl derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azidophenylurea, while coupling reactions can produce biaryl derivatives with various functional groups.

Scientific Research Applications

2-Iodophenylurea has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodophenylurea involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards certain biological targets . Additionally, the urea moiety can form hydrogen bonds with various biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodophenylurea: Similar to 2-iodophenylurea but with the iodine atom attached to the third position of the phenyl ring.

    4-Iodophenylurea: The iodine atom is attached to the fourth position of the phenyl ring.

    2-Bromophenylurea: Contains a bromine atom instead of iodine at the second position of the phenyl ring.

Uniqueness

2-Iodophenylurea is unique due to the specific position of the iodine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The presence of iodine also imparts distinct chemical and physical properties compared to its bromine or chlorine analogs.

Properties

IUPAC Name

(2-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDXYHPPJXGOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156911
Record name Urea, (2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-93-7
Record name Urea, (2-iodophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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